

molecular structure of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

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An In-Depth Technical Guide to the Molecular Structure of **3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the nuanced molecular architecture of **3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**, a pivotal heterocyclic building block. Our focus extends beyond mere description to an analytical exploration of its synthesis, structural characteristics, and spectroscopic profile, providing the foundational knowledge necessary for its strategic application in complex molecular design and pharmaceutical development.

Strategic Importance in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.^[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. **3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid** emerges as a particularly valuable intermediate within this class. The strategic placement of the chloro and carboxylic acid groups at the 2- and 3-positions of the imidazole ring offers orthogonal chemical handles for selective modification, facilitating the construction of diverse compound libraries for drug discovery programs.^[2] Notably, this

scaffold is instrumental in developing anxiolytic and sedative agents that modulate benzodiazepine receptors in the central nervous system.^[2]

Molecular Architecture and Physicochemical Properties

The defining features of this molecule are the fused imidazo[1,2-a]pyridine core, a chlorine atom at the C3 position, and a carboxylic acid at the C2 position. This specific arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Property	Value	Source
CAS Number	1000017-94-6	^[2] ^[3]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	^[2] ^[3]
Molecular Weight	196.59 g/mol	^[2]
InChIKey	JBQOFBOMIUELMB-UHFFFAOYSA-N	^[3]

The chlorine atom, an electron-withdrawing group, modulates the electron density of the heterocyclic system, influencing its reactivity in subsequent chemical transformations. The carboxylic acid group is a key functional handle for forming amides, esters, and other derivatives, and it is also a critical hydrogen bond donor and acceptor, which is pivotal for molecular recognition at a receptor binding site.

Synthesis and Chemical Reactivity

The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in heterocyclic chemistry, typically involving the condensation of a 2-aminopyridine derivative with an α -haloketone or a related species.^[4] For **3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid**, a plausible and efficient synthetic pathway involves the cyclocondensation of a suitable 2-aminopyridine with a chlorinated pyruvate derivative.

Proposed Synthetic Workflow

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